molecular formula C16H16N4O4S B2554746 Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 378212-98-7

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No.: B2554746
CAS No.: 378212-98-7
M. Wt: 360.39
InChI Key: YEYSSUFQECILFQ-UHFFFAOYSA-N
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Description

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound with the molecular formula C16H16N4O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 7-benzyl-3-methyl-2,6-dioxopurine with a suitable sulfanylacetate derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)18-15(19)23)20(8-10-6-4-3-5-7-10)16(17-13)25-9-11(21)24-2/h3-7H,8-9H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSSUFQECILFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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